molecular formula C7H10N2S B6331759 2-(Ethylthio)pyridin-4-amine, 96% CAS No. 1251246-42-0

2-(Ethylthio)pyridin-4-amine, 96%

Cat. No. B6331759
CAS RN: 1251246-42-0
M. Wt: 154.24 g/mol
InChI Key: XNWVUYBGFGDAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylthio)pyridin-4-amine, abbreviated as ETPA, is a versatile compound with a wide range of uses in organic and medicinal chemistry. It is a colorless, crystalline solid that is readily soluble in water and many organic solvents. ETPA has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals, dyes, and agrochemicals. In recent years, ETPA has also been used in the development of new drugs and biotechnological applications.

Scientific Research Applications

ETPA has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals, dyes, and agrochemicals. It has also been used in the development of new drugs and biotechnological applications. For example, ETPA has been used as an inhibitor of the enzyme cyclooxygenase-2, which plays a role in inflammation and pain. It has also been used in the synthesis of novel compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of ETPA is not completely understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule, which then undergoes a nucleophilic substitution reaction. This reaction results in the formation of a new bond between the substrate and the ETPA molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETPA are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2, which plays a role in inflammation and pain. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using ETPA in lab experiments is its high reactivity and low toxicity. It is also relatively inexpensive and readily available. However, there are some limitations to its use. For example, it is not very soluble in organic solvents, and it can be difficult to purify the product. Additionally, it is not very stable in air and light, and it can be difficult to store for long periods of time.

Future Directions

There are many potential future directions for the use of ETPA. One potential application is in the development of new drugs and biotechnological applications. Additionally, ETPA could be used in the synthesis of novel compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, further research could be done to better understand the biochemical and physiological effects of ETPA. Finally, further research could be done to improve the synthesis method, making it more efficient and cost-effective.

Synthesis Methods

ETPA is synthesized through a three-step process. The first step involves the reaction of pyridine with ethylchloroformate to form ethylthiopyridin-4-yl formate. This intermediate is then reacted with sodium hydroxide to form ETPA. The final step is the hydrolysis of the intermediate with aqueous hydrochloric acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the product.

properties

IUPAC Name

2-ethylsulfanylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVUYBGFGDAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)pyridin-4-amine, 96%

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